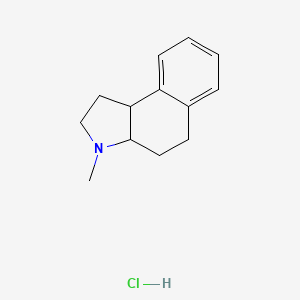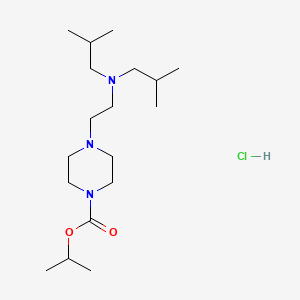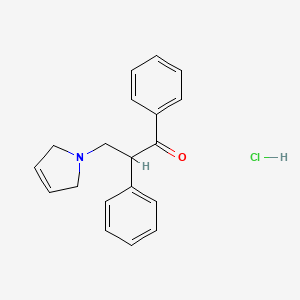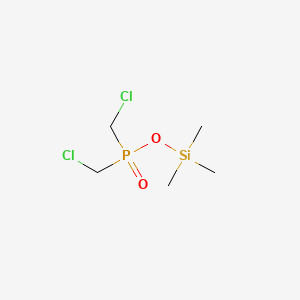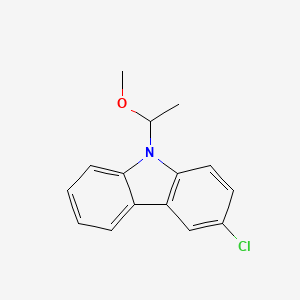
3-Chloro-9-(1-methoxyethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-9-(1-methoxyethyl)-9H-carbazole: is a chemical compound with the molecular formula C15H14ClNO . It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole typically involves the chlorination of 9-(1-methoxyethyl)-9H-carbazole. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-9-(1-methoxyethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro group to other substituents such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while substitution with an amine could produce 3-amino-9-(1-methoxyethyl)-9H-carbazole.
Applications De Recherche Scientifique
3-Chloro-9-(1-methoxyethyl)-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Similar in structure but lacks the chloro and methoxyethyl groups.
3-Bromo-9-(1-methoxyethyl)-9H-carbazole: Similar but with a bromo group instead of a chloro group.
9-(2-Methoxyethyl)-9H-carbazole: Similar but with a different position of the methoxyethyl group.
Uniqueness
3-Chloro-9-(1-methoxyethyl)-9H-carbazole is unique due to the presence of both the chloro and methoxyethyl groups, which can influence its reactivity and properties. These functional groups can enhance its solubility, electronic properties, and potential biological activities compared to other carbazole derivatives.
Propriétés
Numéro CAS |
33634-07-0 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
3-chloro-9-(1-methoxyethyl)carbazole |
InChI |
InChI=1S/C15H14ClNO/c1-10(18-2)17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h3-10H,1-2H3 |
Clé InChI |
UWMQJGBLMXBLKI-UHFFFAOYSA-N |
SMILES canonique |
CC(N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


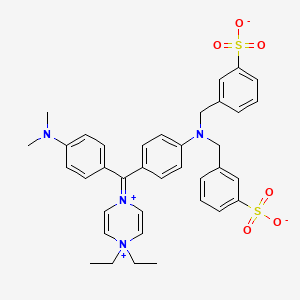
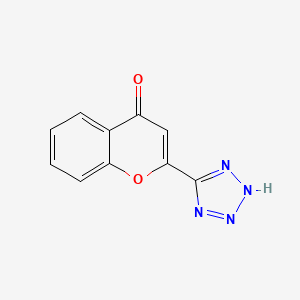
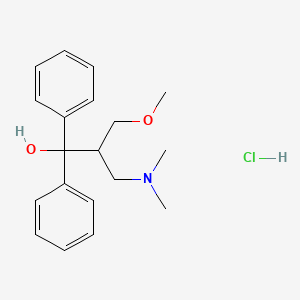
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
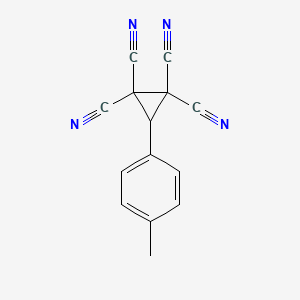
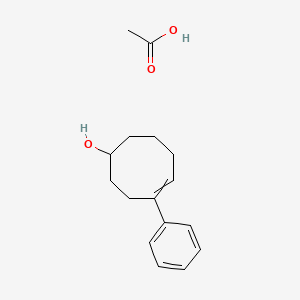
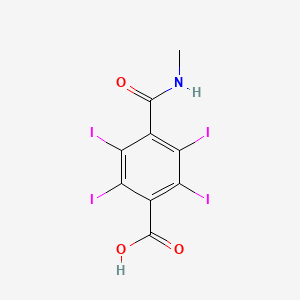
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
